3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde
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Overview
Description
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H6F3IN2O It is characterized by the presence of an iodine atom, a trifluoropropyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde typically involves the reaction of 3,3,3-trifluoropropylhydrazine with an appropriate aldehyde precursor under controlled conditions. The reaction is often catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent unwanted side reactions . The reaction conditions may include heating and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under optimized conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid.
Reduction: Formation of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3,3,3-trifluoropropane: Similar in structure but lacks the pyrazole ring and aldehyde group.
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar but lacks the aldehyde functional group.
Uniqueness
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde is unique due to the combination of the iodine atom, trifluoropropyl group, pyrazole ring, and aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O/c8-7(9,10)1-2-13-3-5(4-14)6(11)12-13/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJWTOGPFYCNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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